7,3'-Dihydroxy-5,4'-dimethoxy-5'-prenylisoflavone
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Overview
Description
5,4’-Dimethoxy-3’-prenylbiochanin A is a chemical compound with the molecular formula C22H22O6 and a molecular weight of 382.41 g/mol . It is a derivative of biochanin A, a naturally occurring isoflavone found in various plants. This compound is characterized by the presence of methoxy groups at the 5 and 4’ positions and a prenyl group at the 3’ position of the biochanin A structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,4’-Dimethoxy-3’-prenylbiochanin A typically involves the prenylation of biochanin A. One common method is the use of prenyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 3’ position with the prenyl group .
Industrial Production Methods
Industrial production methods for 5,4’-Dimethoxy-3’-prenylbiochanin A are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
5,4’-Dimethoxy-3’-prenylbiochanin A can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinones
Reduction: Isopropyl derivatives
Substitution: Amino, thiol, and halide derivatives
Scientific Research Applications
5,4’-Dimethoxy-3’-prenylbiochanin A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,4’-Dimethoxy-3’-prenylbiochanin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Biochanin A: The parent compound of 5,4’-Dimethoxy-3’-prenylbiochanin A, lacking the prenyl and methoxy groups.
Genistein: Another isoflavone with similar biological activities but different structural features.
Daidzein: A structurally related isoflavone with similar antioxidant and anticancer properties.
Uniqueness
5,4’-Dimethoxy-3’-prenylbiochanin A is unique due to the presence of both methoxy and prenyl groups, which enhance its lipophilicity and biological activity compared to its parent compound, biochanin A . The prenyl group, in particular, is known to improve the compound’s ability to interact with cell membranes and modulate signaling pathways .
Properties
CAS No. |
132587-59-8 |
---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-5-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-6-13-7-14(8-17(24)22(13)27-4)16-11-28-19-10-15(23)9-18(26-3)20(19)21(16)25/h5,7-11,23-24H,6H2,1-4H3 |
InChI Key |
UWXYUEZCGLSJLG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
Key on ui other cas no. |
132587-59-8 |
Synonyms |
5,4'-dimethoxy-3'-prenylbiochanin A 5,4-DPBA |
Origin of Product |
United States |
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